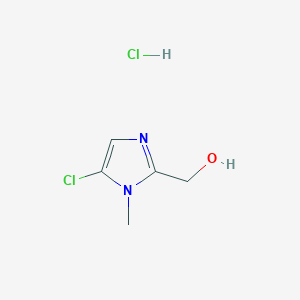![molecular formula C16H19ClN2O2 B1425347 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone CAS No. 477846-48-3](/img/structure/B1425347.png)
3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone
Übersicht
Beschreibung
“3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone” is a chemical compound with the molecular formula C16H19ClN2O2 and a molecular weight of 306.79 g/mol1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone”. However, it’s worth noting that similar compounds are often synthesized through multi-component reactions2.Molecular Structure Analysis
The molecular structure analysis of this compound is not readily available. However, the molecular formula indicates that it contains 16 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone”.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone” are not readily available. However, the compound’s molecular weight is 306.79 g/mol1.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
One of the primary applications of this compound, along with its analogs, is in the field of chemical synthesis, where it serves as an intermediary or building block for more complex chemical structures. For instance, compounds similar to 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone have been synthesized for the development of novel chelators based on a triaza macrocycle backbone with 1-hydroxy-2(H)-pyridin-2-one coordinating groups. These chelators are explored for their potential as powerful Fe(3+) chelators capable of competing with bacterial siderophores, suggesting a significant application in addressing microbial growth by sequestering essential iron from the microbial environment. The synthesis of these compounds involves complex chemical reactions that yield hexadentate chelators showing biostatic activity against a range of pathogenic bacteria, demonstrating their potential application alongside antibiotics in combating infections (Workman, Hunter, Dover, & Tétard, 2016).
Potential Therapeutic Applications
Another significant application of compounds structurally related to 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone lies in their potential therapeutic uses. For example, N-aryl-substituted derivatives have been explored for their therapeutic relevance in neurodegenerative diseases such as Alzheimer's disease. These molecules, designed to sequester, redistribute, and/or remove metal ions, offer a multifaceted approach to therapy, incorporating metal chelation, antioxidant properties, and interference with metal ion-induced amyloid peptide aggregation. Their design includes functionalization with frameworks derived from known amyloid imaging agents, targeting drug action specifically to metal-overloaded amyloid plaques in the Alzheimer's brain. Such compounds were evaluated for their antioxidant activity, cytotoxicity, and ability to interfere with amyloid peptide aggregation, highlighting their promise as lead compounds in Alzheimer's therapy (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, Merkel, Bowen, Page, Green, Storr, Thomas, Allen, Lockman, Patrick, Adam, & Orvig, 2011).
Drug Development and Pharmacological Research
The discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), exemplifies the compound's role in pharmacological research and drug development. These agonists represent a breakthrough in drug design, offering a nonpeptidic, druglike profile with high selectivity and potential as pharmacological research tools and drug leads. Their development underscores the chemical compound's application in discovering new therapeutic agents with specific receptor targets, opening avenues for the development of treatments based on receptor modulation (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Safety And Hazards
There is no specific safety and hazard information available for “3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone”. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.
Zukünftige Richtungen
The future directions for this compound are not readily available. However, compounds with similar structures are often used in the development of new pharmaceuticals and materials, suggesting potential future applications in these areas.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to consult scientific literature or a chemistry professional.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-18(2)9-10-19-8-7-15(20)14(16(19)21)11-12-3-5-13(17)6-4-12/h3-8,20H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIGRIZJTRHIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324093 | |
| Record name | 3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone | |
CAS RN |
477846-48-3 | |
| Record name | 3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)
![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)

![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)




![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)
![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)